molecular formula C11H10N6O2S B4330018 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No. B4330018
M. Wt: 290.30 g/mol
InChI Key: YMPNLFIJNPPXLY-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide, commonly known as MTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzothiazole derivatives and is known to exhibit a wide range of biological activities.

Scientific Research Applications

MTA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, MTA has been found to be effective in inhibiting the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis.

Mechanism of Action

The exact mechanism of action of MTA is not fully understood. However, it is believed to exert its anti-tumor effects by inhibiting the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression. By inhibiting HDACs, MTA is thought to induce cell cycle arrest and apoptosis in cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, MTA has been shown to exhibit a wide range of other biochemical and physiological effects. It has been found to possess potent anti-inflammatory activity, as well as neuroprotective and cardioprotective effects. Additionally, MTA has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of MTA for lab experiments is its high potency and selectivity against cancer cells. This makes it an attractive candidate for further development as a potential anti-cancer agent. However, one of the limitations of MTA is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research and development of MTA. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of MTA and to identify potential biomarkers for predicting its efficacy in cancer patients. Finally, there is a need for clinical trials to evaluate the safety and efficacy of MTA in humans.

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2S/c1-19-7-2-3-8-9(4-7)20-11(13-8)14-10(18)5-17-6-12-15-16-17/h2-4,6H,5H2,1H3,(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPNLFIJNPPXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide
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N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide
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N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide
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N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide
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N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide
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N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide

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